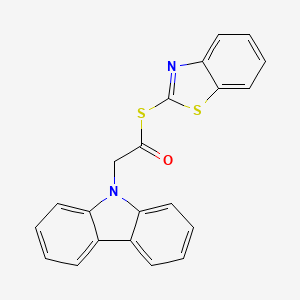![molecular formula C26H34N6O3 B15030804 N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030804.png)
N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthesis of N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[840The synthetic route typically involves the use of methanesulfonic acid under reflux conditions in methanol to achieve the desired tricyclic structure . Industrial production methods may involve optimization of reaction conditions and the use of microwave irradiation to improve yields and reduce reaction times .
Chemical Reactions Analysis
N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include p-toluenesulfonic acid, sodium carbonate, and morpholine . Major products formed from these reactions include indole derivatives and other tricyclic compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of complex organic moleculesIn industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar compounds to N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include other tricyclic and indole derivatives. These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the triazatricyclo ring system with the morpholin-4-ylpropyl and cyclohexyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H34N6O3 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H34N6O3/c1-18-8-9-22-29-24-21(26(34)32(22)17-18)16-20(25(33)28-19-6-3-2-4-7-19)23(27)31(24)11-5-10-30-12-14-35-15-13-30/h8-9,16-17,19,27H,2-7,10-15H2,1H3,(H,28,33) |
InChI Key |
GTMFTNXGCULFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NC5CCCCC5)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B15030725.png)
![3-[5-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid](/img/structure/B15030733.png)
![3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B15030742.png)
![N-(tert-butyl)-3-{(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-[(5-nitro-2-furyl)methylene]hydrazino}propanamide](/img/structure/B15030745.png)
![3-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B15030750.png)
![6-imino-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030755.png)
![6-benzyl-13-ethyl-13-methyl-5-phenacylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B15030763.png)
![3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide](/img/structure/B15030765.png)
![4-(3-methoxyphenyl)-1-[(3-methylbutyl)sulfanyl]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B15030767.png)
![Ethyl 4-[2-(4-ethoxyphenyl)-3-(2-methylphenoxy)-4-oxoazetidin-1-yl]benzoate](/img/structure/B15030773.png)
![4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B15030780.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030786.png)

![2-chloro-8-methyl-3-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B15030811.png)
